molecular formula C13H16ClN3 B2507662 (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine CAS No. 477713-68-1

(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine

Cat. No. B2507662
CAS RN: 477713-68-1
M. Wt: 249.74
InChI Key: YMRUDSVLIVANEV-UHFFFAOYSA-N
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Description

The compound "(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine" is a chemical that belongs to the pyrazole class, characterized by a 5-membered ring containing two nitrogen atoms. The presence of a chloro substituent and a dimethylamino functional group suggests potential for various chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related pyrazole compounds typically involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester . These compounds were synthesized with a specific arrangement of substituents, which was confirmed by single-crystal X-ray analysis due to the complexity of identifying regioisomers through spectroscopic techniques alone . Another related compound, methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, was synthesized using a one-pot method involving phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride . This suggests that similar methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is characterized by offset π-stacking interactions . Similarly, the structure of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol shows the benzene ring system making specific dihedral angles with the pyrazole rings, indicating a planar configuration . These structural analyses are crucial for understanding the chemical behavior of the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be influenced by the substituents attached to the pyrazole ring. For example, the presence of a chloro substituent can facilitate further chemical reactions, such as nucleophilic substitution or coupling reactions. The luminescent properties of some pyrazole compounds, as observed in 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, suggest that they may undergo electronic transitions that could be exploited in various applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions can affect the compound's melting point, solubility, and stability . Theoretical studies, such as density functional theory, can be used to optimize the molecular structure and predict vibrational frequencies, which are consistent with experimental data . These properties are essential for the practical application of the compound in chemical synthesis and potential pharmaceutical use.

Scientific Research Applications

Anticancer Applications

A series of amide derivatives of a compound structurally similar to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-N,N-dimethylmethanamine were synthesized and assessed for their antiproliferative activity against human breast cancer cell lines. Notably, the compounds demonstrated significant cytotoxic activity against all tested cell lines, highlighting their potential in designing potent compounds for intervening in cancer cell proliferation (Panneerselvam et al., 2022).

Antibacterial Applications

A new series of 3,5-dimethyl-1H-pyrazole derivatives were synthesized and showcased antibacterial activity against various bacterial species. This underlines the potential of pyrazole derivatives as antibacterial agents and their significance in medical research (Al-Smaisim, 2012).

Structural Analysis

Studies on similar compounds to this compound reveal fascinating structural aspects. For instance, the reaction between a closely related compound and cyclohexylamine resulted in the formation of products with hydrogen-bonded sheets or dimers, depending on the substituents, showcasing the diverse structural possibilities of pyrazole derivatives (Orrego Hernandez et al., 2015).

Synthetic Methodologies

The compound and its derivatives serve as key intermediates in the synthesis of various biologically active compounds. Novel methods and optimized synthetic routes are continuously being developed to enhance the efficiency and yield of these crucial intermediates (Liu et al., 2017).

properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-16(2)9-11-12(15-17(3)13(11)14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRUDSVLIVANEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CN(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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